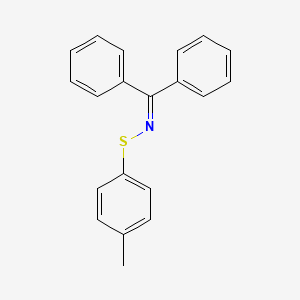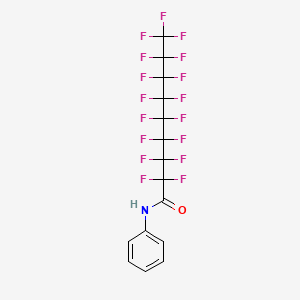![molecular formula C24H18Cl2N4O4S4 B11697595 N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide](/img/structure/B11697595.png)
N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophényl)-3-{5-[(5E)-3-{2-[(2-chlorophényl)carbamoyl]éthyl}-4-oxo-2-sulfanylidène-1,3-thiazolidin-5-ylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-YL}propanamide est un composé organique complexe qui présente une structure unique avec plusieurs groupes fonctionnels, notamment des motifs chlorophényle, carbamoyle et thiazolidinylidène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(2-chlorophényl)-3-{5-[(5E)-3-{2-[(2-chlorophényl)carbamoyl]éthyl}-4-oxo-2-sulfanylidène-1,3-thiazolidin-5-ylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-YL}propanamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiazolidinone : Cela peut être réalisé en faisant réagir un thioamide substitué par un chlorophényle avec une α-halocétone en milieu basique.
Introduction du groupe carbamoyle : Le produit intermédiaire est ensuite mis à réagir avec un isocyanate pour introduire le groupe carbamoyle.
Formation du produit final : L’étape finale implique la condensation de l’intermédiaire avec un aldéhyde ou une cétone approprié pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus afin d’améliorer le rendement et la pureté. Cela peut inclure l’utilisation de techniques de criblage à haut débit pour identifier les catalyseurs et les conditions réactionnelles les plus efficaces, ainsi que la mise en œuvre de réacteurs à flux continu pour intensifier le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-chlorophényl)-3-{5-[(5E)-3-{2-[(2-chlorophényl)carbamoyl]éthyl}-4-oxo-2-sulfanylidène-1,3-thiazolidin-5-ylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-YL}propanamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent conduire à la formation de thioéthers ou d’amines.
Substitution : Les groupes chlorophényle peuvent subir des réactions de substitution nucléophile pour introduire différents substituants.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés en milieu basique ou acide.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation par le peroxyde d’hydrogène peut produire des sulfoxydes, tandis que la réduction par le borohydrure de sodium peut produire des thioéthers.
Applications De Recherche Scientifique
N-(2-chlorophényl)-3-{5-[(5E)-3-{2-[(2-chlorophényl)carbamoyl]éthyl}-4-oxo-2-sulfanylidène-1,3-thiazolidin-5-ylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-YL}propanamide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études pour étudier son potentiel en tant qu’inhibiteur enzymatique ou ligand de récepteur.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux dotés de propriétés uniques, telles que les polymères ou les revêtements.
Mécanisme D'action
Le mécanisme d’action de N-(2-chlorophényl)-3-{5-[(5E)-3-{2-[(2-chlorophényl)carbamoyl]éthyl}-4-oxo-2-sulfanylidène-1,3-thiazolidin-5-ylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-YL}propanamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne des modifications des processus et des voies cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-chlorophényl)-3-{5-[(5E)-3-{2-[(2-chlorophényl)carbamoyl]éthyl}-4-oxo-2-sulfanylidène-1,3-thiazolidin-5-ylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-YL}butanamide
- N-(2-chlorophényl)-3-{5-[(5E)-3-{2-[(2-chlorophényl)carbamoyl]éthyl}-4-oxo-2-sulfanylidène-1,3-thiazolidin-5-ylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-YL}pentanamide
Unicité
N-(2-chlorophényl)-3-{5-[(5E)-3-{2-[(2-chlorophényl)carbamoyl]éthyl}-4-oxo-2-sulfanylidène-1,3-thiazolidin-5-ylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-YL}propanamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa capacité à subir une large gamme de réactions chimiques. Cela en fait un composé polyvalent pour une utilisation dans diverses applications de recherche scientifique et processus industriels.
Propriétés
Formule moléculaire |
C24H18Cl2N4O4S4 |
|---|---|
Poids moléculaire |
625.6 g/mol |
Nom IUPAC |
3-[(5E)-5-[3-[3-(2-chloroanilino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C24H18Cl2N4O4S4/c25-13-5-1-3-7-15(13)27-17(31)9-11-29-21(33)19(37-23(29)35)20-22(34)30(24(36)38-20)12-10-18(32)28-16-8-4-2-6-14(16)26/h1-8H,9-12H2,(H,27,31)(H,28,32)/b20-19+ |
Clé InChI |
OQLMNRZMTCFGQM-FMQUCBEESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)NC(=O)CCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4Cl)/SC2=S)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4Cl)SC2=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B11697514.png)
![2-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697515.png)




![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697560.png)
![(2Z,5Z)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697562.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11697566.png)

![N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11697572.png)
![2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697580.png)
